N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole-3-thiol and 4-fluorobenzyl chloride.
Formation of Intermediate: The 1-methyl-1H-indole-3-thiol is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-methyl-1H-indol-3-ylmethyl-4-fluorobenzyl sulfide.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
- N-[(4-bromophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
- N-[(4-methylphenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-21-11-17(15-4-2-3-5-16(15)21)23-12-18(22)20-10-13-6-8-14(19)9-7-13/h2-9,11H,10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYXRPYVNWGSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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